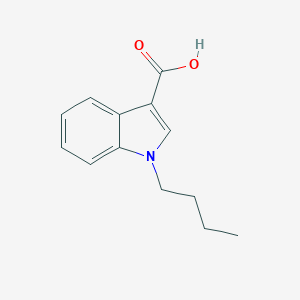
1-butylindole-3-carboxylic Acid
Vue d'ensemble
Description
1-butylindole-3-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. It has a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
The exact mechanism of action of 1-butylindole-3-carboxylic acid is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. This compound has also been shown to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Effets Biochimiques Et Physiologiques
1-butylindole-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress inflammation. This compound has also been shown to regulate glucose metabolism, reduce oxidative stress, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-butylindole-3-carboxylic acid in lab experiments is its ability to modulate various signaling pathways and gene expression. This makes it a useful tool for investigating the underlying mechanisms of various diseases and for identifying potential therapeutic targets. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-butylindole-3-carboxylic acid. One area of interest is the development of novel derivatives of this compound with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways and compounds.
Applications De Recherche Scientifique
1-butylindole-3-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound has also been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
Numéro CAS |
154287-01-1 |
|---|---|
Nom du produit |
1-butylindole-3-carboxylic Acid |
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
1-butylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-3-8-14-9-11(13(15)16)10-6-4-5-7-12(10)14/h4-7,9H,2-3,8H2,1H3,(H,15,16) |
Clé InChI |
FCDUTQOVTAGBSP-UHFFFAOYSA-N |
SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)O |
SMILES canonique |
CCCCN1C=C(C2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

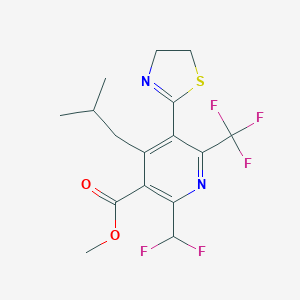
![Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate](/img/structure/B132686.png)
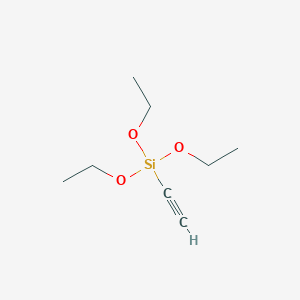
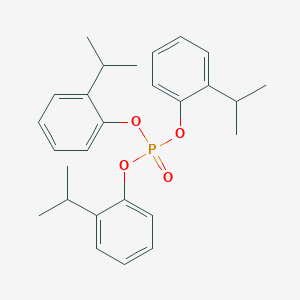
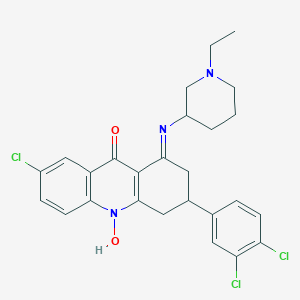
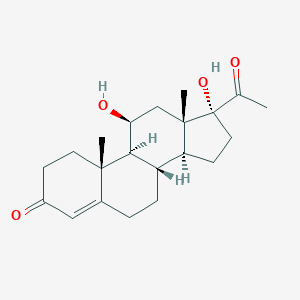
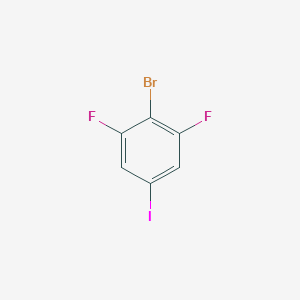
![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)
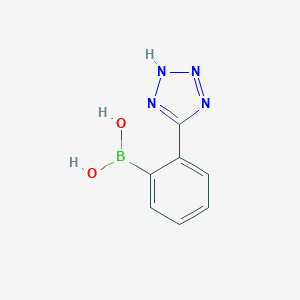
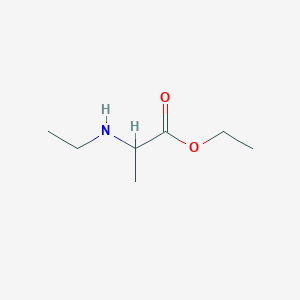
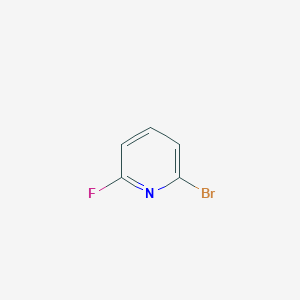
![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)
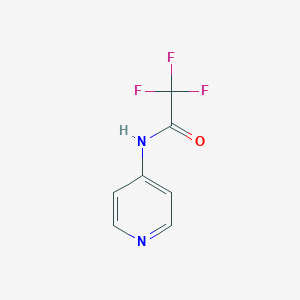
![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)